molecular formula C18H11N3O4S2 B2524492 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide CAS No. 328038-31-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2524492
CAS No.: 328038-31-9
M. Wt: 397.42
InChI Key: BXDSPDAWDBNJAD-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative characterized by a benzo[d]thiazole moiety attached to a 4-hydroxyphenyl group and a 5-nitrothiophene carboxamide chain.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S2/c22-13-6-5-10(19-17(23)15-7-8-16(26-15)21(24)25)9-11(13)18-20-12-3-1-2-4-14(12)27-18/h1-9,22H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSPDAWDBNJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Chemical Reactions of N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide

This compound can undergo various chemical reactions typical for aromatic compounds, including reduction, substitution, and hydrolysis reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.

Types of Reactions:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

  • Substitution Reactions : The hydroxyl group can participate in substitution reactions, potentially leading to the introduction of new functional groups.

  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Biological Activity:

  • Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting potential use in antimicrobial therapies.

  • Anticancer Activity : The structural features of this compound may also contribute to anticancer properties, although further studies are needed to confirm this.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
This compoundBenzothiazole, Nitrothiophene, CarboxamidePotential Antimicrobial/Anticancer
5-Nitrothiophene DerivativesContains Nitro GroupAntituberculosis
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylureaSimilar Benzothiazole StructureAntimicrobial

Research Findings:

  • Nitro Group Reduction : The reduction of the nitro group is a key step in modifying the compound's biological activity, potentially enhancing its therapeutic profile .

  • Structure-Activity Relationship : Further studies are needed to elucidate the precise mechanisms of action and to explore how structural modifications affect biological activity.

Scientific Research Applications

Antimicrobial Properties

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies indicate that this compound exhibits bactericidal properties against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays.

Anti-inflammatory and Anticancer Potential

The compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity. This inhibition affects the arachidonic acid pathway, leading to a reduction in prostaglandin production, which is crucial in inflammatory responses. Additionally, preliminary studies suggest potential anticancer activities, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .

Scientific Research Applications

This compound has several applications across different fields:

  • Chemistry : Acts as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
  • Industry : Utilized in developing advanced materials, such as organic semiconductors and dyes.

Case Studies

Numerous studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .
  • Anti-inflammatory Activity : Research has shown that the compound effectively reduces inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Activity : In cell line studies, the compound displayed cytotoxic effects against breast cancer cells, indicating promise for future therapeutic development .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related nitrothiophene carboxamides and thiazole derivatives from the evidence:

Compound Name / ID Key Substituents / Modifications Molecular Formula Purity / Yield Notable Biological Activity
Target Compound Benzo[d]thiazol-2-yl, 4-hydroxyphenyl, 5-nitrothiophene C₁₈H₁₂N₃O₄S₂ (estimated) Not reported Hypothesized antibacterial/anticancer
Compound 7 () 5-Methyl-4-phenylthiazol-2-yl C₁₆H₁₃N₃O₃S₂ 42% (LCMS) Antibacterial (narrow spectrum)
Compound 8 () 5-(Trifluoromethyl)thiophene, 4-phenylthiazol-2-yl C₁₆H₁₀F₃N₃O₂S₂ 99.05% (LCMS) Antibacterial (broader spectrum)
Compound 9 () 4-(4-Fluorophenyl)-5-methylthiazol-2-yl C₁₅H₁₀FN₃O₃S₂ Commercial Screening candidate
Compound 13 () 4-(3-Fluoro-4-methylphenyl)thiazol-2-yl C₁₅H₁₁FN₃O₃S₂ Not reported Antibacterial
Compound 7b () Thiadiazole-thiazole hybrid C₂₀H₁₆N₄O₂S₂ Not reported Anticancer (IC₅₀ = 1.61 µg/mL)
Key Observations:
  • In contrast, Compound 8’s trifluoromethyl group increases lipophilicity, broadening its spectrum .
  • Hydroxyl Group : The 4-hydroxyphenyl substituent in the target compound may improve solubility via hydrogen bonding compared to methoxy (Compound 7) or fluorophenyl (Compound 9) groups .
  • Bioactivity : Thiazole derivatives like Compound 7b () show potent anticancer activity, suggesting the benzo[d]thiazole in the target compound could similarly target cancer cell pathways .
Challenges:
  • The hydroxyl group in the target compound may necessitate protective group strategies (e.g., silylation) to prevent side reactions during coupling .
  • Purity variations (e.g., 42% for Compound 7 vs. 99% for Compound 8) highlight substituent-dependent purification efficiency .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a benzothiazole moiety, a hydroxyl group, and a nitrothiophene core. This unique arrangement is believed to contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related nitrothiophene compound demonstrated significant edema inhibition in inflammatory models, with percentages ranging from 56% to 86% compared to standard treatments like sodium diclofenac .

Table 1: Edema Inhibition Percentages of Nitrothiophene Compounds

CompoundEdema Inhibition (%)Time Post Administration
This compoundTBDTBD
Sodium Diclofenac65%1 hour
Nitrothiophene Derivative86%1 hour

2. Analgesic Activity

The analgesic effects of this compound have been assessed through various models. The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism for analgesic activity. Compounds with similar structures have shown promising results in reducing pain responses in animal models, indicating that the target compound may exhibit similar efficacy .

3. Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. A study on related benzothiazole derivatives revealed significant AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Table 2: Acetylcholinesterase Inhibition of Related Compounds

CompoundIC50 (µM)
This compoundTBD
Benzothiazole Derivative A2.7
Benzothiazole Derivative BTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as hydroxyl and nitro groups, appears to enhance anti-inflammatory and analgesic properties by modulating enzyme interactions and receptor binding .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Inflammatory Models : A series of nitrothiophene compounds were tested in vivo for their ability to reduce inflammation and pain. Results indicated superior performance compared to traditional NSAIDs .
  • Neuroprotective Effects : Research focusing on AChE inhibitors revealed that derivatives containing benzothiazole scaffolds exhibited significant neuroprotective effects, suggesting potential applications in treating Alzheimer's disease .

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